Comprehensive Technical Guide on 2-(3,5,5-Trimethylhexanoyl)oxazole: Structural Dynamics, Synthesis, and Applications
Comprehensive Technical Guide on 2-(3,5,5-Trimethylhexanoyl)oxazole: Structural Dynamics, Synthesis, and Applications
Executive Summary
2-(3,5,5-Trimethylhexanoyl)oxazole is a highly specialized 2-acyl oxazole derivative utilized as a critical building block in advanced organic synthesis, medicinal chemistry, and the development of novel organic materials. By coupling the electron-withdrawing 1,3-oxazole core with a sterically demanding 3,5,5-trimethylhexyl aliphatic chain, this molecule offers unique physicochemical properties, including enhanced lipophilicity and profound resistance to metabolic degradation. This whitepaper provides an in-depth analysis of its chemical structure, mechanistic synthesis pathways, and self-validating experimental protocols for its construction.
Chemical Identity & Physicochemical Profiling
Understanding the baseline quantitative data of a synthetic intermediate is critical for downstream application scaling. The fundamental physicochemical properties of 2-(3,5,5-Trimethylhexanoyl)oxazole are summarized below ()[1], ()[2].
| Property | Value |
| IUPAC / Systematic Name | 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one |
| Common Name | 2-(3,5,5-Trimethylhexanoyl)oxazole |
| CAS Registry Number | 898759-41-6 |
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
| Core Scaffold | 2-Acyl Oxazole |
| Key Functional Groups | 1,3-Oxazole ring, C2-Carbonyl, 3,5,5-Trimethylhexyl chain |
Structural Causality and Pharmacological Relevance
The architecture of 2-(3,5,5-Trimethylhexanoyl)oxazole is not arbitrary; it is a meticulously designed scaffold where each domain serves a specific functional purpose in drug design and materials science:
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The 1,3-Oxazole Core : Oxazoles are privileged heterocyclic pharmacophores found in numerous natural products. The nitrogen and oxygen heteroatoms allow the ring to participate in hydrogen bonding and metal chelation, often acting as a bidentate ligand in metal-organic frameworks ()[3].
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The C2-Carbonyl Group : Acts as a critical hydrogen bond acceptor and an electrophilic hinge. However, exposed carbonyls are often liabilities in drug development due to rapid reduction by in vivo ketoreductases.
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The 3,5,5-Trimethylhexyl Chain : This highly branched, "neo-pentyl-like" aliphatic tail provides massive steric hindrance. Causality : The steric bulk physically shields the adjacent C2-carbonyl from nucleophilic attack and enzymatic degradation. Furthermore, this hydrophobic tail significantly increases the molecule's partition coefficient (LogP), driving passive lipid bilayer permeability.
Caption: Logical relationships between structural domains and physicochemical properties.
Mechanistic Pathways for 2-Acyl Oxazole Construction
The synthesis of 2-acyl oxazoles historically suffered from low yields due to the instability of the oxazole ring under strongly basic or nucleophilic conditions. Modern synthetic chemistry relies on two primary pathways:
Pathway A: Grignard Addition via Weinreb Amides (Preferred)
Direct acylation of oxazoles using standard acid chlorides often fails due to over-addition and ring fragmentation. The modern approach utilizes i-PrMgCl to deprotonate the oxazole at the C2 position, generating a stable 2-magnesiated oxazole ()[4]. Causality : i-PrMgCl is chosen over n-BuLi because strong organolithium reagents frequently trigger nucleophilic ring-opening of the oxazole. The resulting Grignard reagent is then reacted with a Weinreb amide (N-methoxy-N-methylamide). The Weinreb amide forms a stable, five-membered cyclic chelate with the magnesium ion, which traps the intermediate and prevents a second equivalent of the Grignard reagent from attacking. The ketone is only released upon acidic aqueous workup.
Pathway B: NHC-Catalyzed Nucleophilic Acylation
An alternative umpolung strategy utilizes N-Heterocyclic Carbenes (NHCs) to catalyze the addition of aldehydes to 2-chlorooxazoles. The NHC attacks the aldehyde, reversing its polarity to form a nucleophilic acyl anion equivalent (Breslow intermediate), which then displaces the chloride on the oxazole to form the 2-acyl oxazole ()[3].
Caption: Workflow for the synthesis of 2-(3,5,5-Trimethylhexanoyl)oxazole via Grignard addition.
Self-Validating Experimental Protocol
The following is a self-validating, step-by-step protocol for synthesizing 2-(3,5,5-Trimethylhexanoyl)oxazole utilizing the Grignard/Weinreb amide methodology ()[4].
Reagents Required:
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1,3-Oxazole (1.0 equiv)
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Isopropylmagnesium chloride (i-PrMgCl, 2.0 M in THF, 1.1 equiv)
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3,5,5-Trimethyl-N-methoxy-N-methylhexanamide (Weinreb amide, 1.05 equiv)
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Anhydrous Tetrahydrofuran (THF)
Step 1: Magnesiation of Oxazole
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Charge a flame-dried, argon-purged Schlenk flask with 1,3-oxazole and anhydrous THF (0.2 M concentration).
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Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Causality : Maintaining -20 °C prevents the exothermic degradation and ring-opening of the sensitive 2-magnesiated oxazole intermediate.
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Dropwise add i-PrMgCl (1.1 equiv) over 15 minutes. Stir for 30 minutes at -20 °C.
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Self-Validation Check 1 : Quench a 0.1 mL aliquot of the reaction mixture in D2O. Analyze via 1H-NMR. The complete disappearance of the highly deshielded C2 proton singlet (typically ~7.7 ppm) confirms quantitative magnesiation. Do not proceed to Step 2 until this is verified.
Step 2: Weinreb Amide Coupling
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To the dark solution of 2-magnesiated oxazole at -20 °C, add 3,5,5-Trimethyl-N-methoxy-N-methylhexanamide (1.05 equiv) dropwise via syringe.
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Allow the reaction to slowly warm to 0 °C over 2 hours.
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Self-Validation Check 2 : Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active spot corresponding to the Weinreb amide is consumed, replaced by a new, lower-polarity UV-active spot (the product).
Step 3: Quenching and Workup
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Quench the reaction at 0 °C by slowly adding saturated aqueous NH4Cl solution. Causality : The mildly acidic NH4Cl breaks down the stable magnesium chelate, liberating the target ketone without hydrolyzing the oxazole ring.
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Extract the aqueous layer three times with Ethyl Acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 4: Purification
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Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc).
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Verify the final product (MW: 209.28 g/mol ) via LC-MS and 13C-NMR (confirming the presence of the C=O ketone peak at ~185 ppm and the oxazole C2 peak).
References
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Title : 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one - IVIVE Source : U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL :[Link]
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Title : Nature Inspired Strategies for New Organic Materials Source : Defense Technical Information Center (DTIC) URL : [Link]
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Title : Approaches to installing a N-gem-dimethylmethylene-2-oxazolyl group and application to the synthesis of a second generation HIV protease inhibitor Source : ResearchGate URL :[Link]
